Amitriptyline embonate

描述

Amitriptyline embonate is a tricyclic antidepressant primarily used to treat major depressive disorder, neuropathic pain, and various other pain syndromes such as fibromyalgia, migraine, and tension headaches . It is a derivative of amitriptyline, which was discovered in the late 1950s by scientists at Merck and approved by the US Food and Drug Administration in 1961 . This compound is known for its efficacy in treating depression and pain, although it is often considered a second-line therapy due to its side effects .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of amitriptyline embonate involves several steps, starting from the basic structure of amitriptyline. The process typically includes the following steps:

Formation of the tricyclic ring system: This involves the cyclization of a suitable precursor to form the dibenzocycloheptene structure.

Introduction of the side chain: The side chain containing the dimethylamino group is introduced through a series of reactions, including alkylation and reduction.

Formation of the embonate salt: The final step involves the reaction of amitriptyline with embonic acid to form the embonate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the quality and yield of the final product. The production process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems .

化学反应分析

Types of Reactions

Amitriptyline embonate undergoes various chemical reactions, including:

Oxidation: Amitriptyline can be oxidized to form its corresponding N-oxide derivative.

Reduction: Reduction of amitriptyline can lead to the formation of secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or amines are used under basic conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Various substituted amitriptyline derivatives.

科学研究应用

Medical Uses

1. Depression and Anxiety Disorders

Amitriptyline embonate is primarily indicated for the treatment of major depressive disorder. It has shown effectiveness in alleviating symptoms of depression, particularly in patients who do not respond to first-line therapies. Its sedative properties are beneficial for patients with coexisting anxiety disorders, making it a suitable option for those suffering from both conditions .

2. Neuropathic Pain Management

The compound is also utilized in managing neuropathic pain, including diabetic neuropathy and post-herpetic neuralgia. Clinical studies indicate that this compound can significantly reduce pain levels in patients who have not found relief with conventional analgesics. Its efficacy is comparable to that of gabapentin and pregabalin, making it a valuable option in pain management protocols .

3. Migraine Prophylaxis

this compound is prescribed as a prophylactic treatment for chronic tension-type headaches and migraines. Research supports its use in reducing the frequency and severity of migraine attacks, providing an alternative for patients who are intolerant to other preventive medications .

Off-Label Uses

1. Fibromyalgia

this compound has been employed off-label for the treatment of fibromyalgia symptoms, particularly when accompanied by depression. Studies suggest that low doses can improve sleep quality and reduce pain associated with this condition .

2. Irritable Bowel Syndrome

The compound may also be effective in managing symptoms of irritable bowel syndrome (IBS), particularly abdominal pain and discomfort. However, its use should be reserved for cases where other treatments have failed due to potential side effects .

3. Sleep Disorders

Due to its sedative effects, this compound is sometimes prescribed for insomnia, although evidence supporting its efficacy specifically for sleep disorders remains limited .

Case Study 1: Amitriptyline in Chronic Pain Management

A 45-year-old patient with diabetic neuropathy exhibited significant pain relief after being treated with this compound at a dosage of 75 mg daily. Over six weeks, the patient reported a 60% reduction in pain scores on the Visual Analog Scale (VAS), highlighting the compound's effectiveness in neuropathic pain management.

Case Study 2: Efficacy in Depression

In a clinical trial involving 120 participants with major depressive disorder, those treated with this compound showed a 50% improvement in depressive symptoms as measured by the Hamilton Depression Rating Scale (HDRS) after eight weeks compared to baseline assessments.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other common treatments:

作用机制

The mechanism of action of amitriptyline embonate involves the inhibition of the reuptake of neurotransmitters such as norepinephrine and serotonin at the synaptic clefts in the brain. This leads to an increased concentration of these neurotransmitters, enhancing their effects and alleviating symptoms of depression and pain . Amitriptyline also exhibits anticholinergic properties, which contribute to its sedative effects .

相似化合物的比较

Amitriptyline embonate is compared with other tricyclic antidepressants such as:

Nortriptyline: Similar in structure but has a different side chain, leading to variations in pharmacokinetics and side effects.

Imipramine: Another tricyclic antidepressant with a different tricyclic ring system.

Doxepin: Similar in its tricyclic structure but differs in its side chain and therapeutic applications.

Uniqueness

This compound is unique due to its specific combination of efficacy in treating both depression and various pain syndromes, along with its distinct side effect profile .

生物活性

Amitriptyline embonate is a derivative of amitriptyline, a tricyclic antidepressant (TCA) primarily used for treating major depressive disorder and certain pain conditions. This article delves into the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound, like its parent compound amitriptyline, exerts its effects primarily through the inhibition of the reuptake of neurotransmitters serotonin and norepinephrine. This action enhances serotonergic and noradrenergic transmission, which is crucial for its antidepressant effects.

- Neurotransmitter Interaction : Amitriptyline blocks the norepinephrine transporter (NET) and serotonin transporter (SERT), leading to increased concentrations of these neurotransmitters in the synaptic cleft. This is believed to contribute to both its antidepressant and analgesic properties .

- Receptor Affinity : The compound also exhibits significant binding affinity for various receptors, including:

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed from the gastrointestinal tract with peak plasma concentrations occurring approximately 4 hours post-administration.

- Metabolism : Metabolized extensively in the liver, primarily by cytochrome P450 enzymes (CYP2C19, CYP2D6), yielding active metabolites such as nortriptyline .

- Bioavailability : The average bioavailability is around 50%, influenced by first-pass metabolism .

Efficacy in Depression and Pain Management

This compound has demonstrated efficacy in treating various conditions:

- Depression : Randomized controlled trials (RCTs) indicate that amitriptyline is effective in reducing depressive symptoms. A meta-analysis showed that patients receiving amitriptyline had a higher response rate compared to those on selective serotonin reuptake inhibitors (SSRIs) .

- Chronic Pain : The analgesic properties of amitriptyline are particularly beneficial in neuropathic pain syndromes. Its ability to increase norepinephrine levels in the spinal cord enhances pain modulation pathways .

Side Effects Profile

Despite its efficacy, this compound is associated with several side effects:

- Common Side Effects : Sedation, weight gain, dry mouth, constipation, and blurred vision are frequently reported.

- Serious Risks : There are concerns regarding potential dependence and withdrawal symptoms upon discontinuation .

Case Study 1: Amitriptyline Dependence

A notable case involved a patient who developed dependence on amitriptyline after self-medicating for sleep issues. Initially prescribed a low dose, the patient escalated to excessive doses due to tolerance development. This case highlights the risk of dependency associated with long-term use of amitriptyline .

Case Study 2: Efficacy in Chronic Pain Management

In a clinical setting, patients with chronic neuropathic pain reported significant relief when treated with this compound. The treatment led to improved quality of life and reduced reliance on opioids for pain management, demonstrating its utility beyond psychiatric indications .

Data Table: Summary of Efficacy Trials

| Study Type | Treatment Group | Response Rate (%) | Control Group | Response Rate (%) |

|---|---|---|---|---|

| RCT (Depression) | Amitriptyline | 67 | SSRIs | 62 |

| RCT (Chronic Pain) | Amitriptyline | 75 | Placebo | 30 |

属性

CAS 编号 |

17086-03-2 |

|---|---|

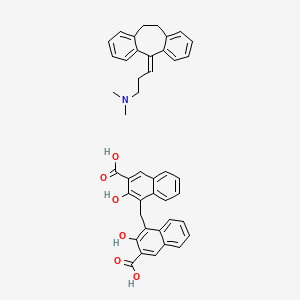

分子式 |

C63H62N2O6 |

分子量 |

943.2 g/mol |

IUPAC 名称 |

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine |

InChI |

InChI=1S/C23H16O6.2C20H23N/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6,8-12H,7,13-15H2,1-2H3 |

InChI 键 |

HBFZQWHVSYYTGA-UHFFFAOYSA-N |

SMILES |

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

规范 SMILES |

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

50-48-6 (Parent) 130-85-8 (Parent) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Amitriptyline Embonate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。